Cyclobutene, 1-butyl-2-pentyl-

CAS No.: 647028-12-4

Cat. No.: VC16885547

Molecular Formula: C13H24

Molecular Weight: 180.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647028-12-4 |

|---|---|

| Molecular Formula | C13H24 |

| Molecular Weight | 180.33 g/mol |

| IUPAC Name | 1-butyl-2-pentylcyclobutene |

| Standard InChI | InChI=1S/C13H24/c1-3-5-7-9-13-11-10-12(13)8-6-4-2/h3-11H2,1-2H3 |

| Standard InChI Key | CGPSMGZOWSRZCP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1=C(CC1)CCCC |

Introduction

Molecular and Structural Characteristics

Core Architecture and Nomenclature

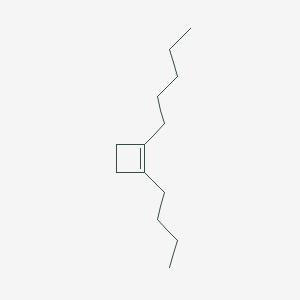

1-Butyl-2-pentylcyclobutene is a four-membered cyclic alkene with two alkyl substituents: a butyl group at position 1 and a pentyl group at position 2 . Its IUPAC name, 1-butyl-2-pentylcyclobutene, reflects this substitution pattern, while its SMILES notation (CCCCCC1=C(CC1)CCCC) provides a linear representation of the structure . The cyclobutene ring introduces significant angle strain due to its 90° bond angles, which are far from the ideal 109.5° for sp³-hybridized carbons. This strain influences the compound’s reactivity, particularly in ring-opening or isomerization reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₄ | |

| Molecular Weight | 180.33 g/mol | |

| CAS Registry Number | 647028-12-4 | |

| DTXSID | DTXSID00478124 | |

| InChIKey | CGPSMGZOWSRZCP-UHFFFAOYSA-N |

Synthetic Considerations and Mechanistic Pathways

Hypothetical Synthesis Routes

While no direct synthesis of 1-butyl-2-pentylcyclobutene has been reported, recent advances in cyclobutane formation via pyrrolidine ring contraction offer plausible methodologies . For example, Dervan-style 1,4-biradical intermediates generated from pyrrolidines could theoretically undergo stereoselective cyclization to form cyclobutanes . Applying this to a suitably substituted pyrrolidine precursor might yield the target compound through the following steps:

-

Electrophilic Amination: Treatment of a pyrrolidine with HTIB (hydroxy(tosyloxy)iodobenzene) generates a reactive iodonitrene species, leading to 1,1-diazene intermediates .

-

Biradical Formation: Nitrogen extrusion produces a 1,4-biradical, which undergoes intramolecular C–C bond formation to yield the cyclobutane core .

-

Alkyl Introduction: Pre-functionalization of the pyrrolidine with butyl and pentyl groups prior to contraction could install the desired substituents.

Stereochemical Implications

The stereoselectivity observed in analogous cyclobutane syntheses (e.g., dr > 20:1 for related compounds) suggests that 1-butyl-2-pentylcyclobutene could be generated with high diastereocontrol if chiral precursors are employed. Computational studies of the biradical intermediate’s conformation might predict the favored stereochemical outcome.

Physicochemical Properties and Stability

Boiling Point and Phase Behavior

-

trans-1-Butyl-2-methylcyclopentane exhibits a Kovats retention index of 987 on squalane columns at 100°C .

The smaller cyclobutene ring’s strain energy (~26 kcal/mol for unsubstituted cyclobutene vs. ~6 kcal/mol for cyclopentane) likely reduces thermal stability, necessitating low-temperature storage or stabilization via steric hindrance from the bulky alkyl groups.

Spectroscopic Fingerprints

Predicted IR Features:

-

C=C stretch in cyclobutene: ~1650 cm⁻¹ (lower than typical alkenes due to ring strain).

-

C-H stretches for butyl/pentyl chains: 2800–3000 cm⁻¹.

¹³C NMR Signals:

-

Cyclobutene sp² carbons: δ 120–140 ppm.

-

Alkyl chain carbons: δ 10–35 ppm (CH₃), 20–50 ppm (CH₂).

Applications and Research Frontiers

Pharmacological Relevance

Cyclobutane cores are emerging motifs in drug discovery due to their conformational rigidity. While 1-butyl-2-pentylcyclobutene itself has no reported bioactivity, functionalized analogs could serve as protease inhibitors or allosteric modulators by pre-organizing pharmacophores.

Challenges and Future Directions

-

Synthetic Validation: Developing a reliable route to 1-butyl-2-pentylcyclobutene using pyrrolidine precursors remains a priority.

-

Thermodynamic Studies: Experimental determination of ring strain via calorimetry or computational methods (e.g., DFT) would quantify its reactivity.

-

Catalytic Functionalization: Exploring transition-metal-catalyzed C–H activation or cross-coupling reactions could diversify the compound’s utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume